

Application Notes: Encapsulation of Hydrophobic Drugs in Sodium Hyaluronate (HA) Nanoparticles

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Compound of Interest						
Compound Name:	Hyaluronic acid sodium					
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Introduction

Sodium hyaluronate (HA), a naturally occurring, biocompatible, and biodegradable polysaccharide, has emerged as a highly promising polymer for advanced drug delivery systems.[1][2] Its inherent ability to bind to the CD44 receptor, which is frequently overexpressed on the surface of various cancer cells, makes it an ideal candidate for targeted drug delivery.[2][3] However, a significant challenge in cancer therapy is the poor aqueous solubility of many potent hydrophobic drugs. Encapsulating these drugs within HA-based nanoparticles enhances their solubility, improves bioavailability, extends circulation time, and enables targeted delivery to tumor sites, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[1][2][4]

These application notes provide an overview of the principles, methods, and characterization of HA nanoparticles for hydrophobic drug delivery.

Mechanisms of Nanoparticle Formation

Several strategies are employed to formulate HA-based nanocarriers for hydrophobic drugs:

Self-Assembly of Amphiphilic HA Conjugates: This is the most common approach. The
hydrophilic HA backbone is chemically modified by attaching hydrophobic moieties (e.g.,
fatty acids, cholesterol, or even hydrophobic drugs like paclitaxel).[4][5] In an aqueous
environment, these amphiphilic conjugates spontaneously self-assemble into core-shell



nanostructures, with the hydrophobic segments forming a core that can encapsulate lipophilic drugs and the hydrophilic HA chains forming a protective outer shell.[4][6]

- Ionotropic Gelation: This method involves the electrostatic interaction between the anionic carboxyl groups of HA and a cationic polymer, such as chitosan.[4][7] This interaction leads to the formation of polyelectrolyte complexes that precipitate as nanoparticles. Hydrophobic drugs can be incorporated during this process.
- Cross-linking: To enhance stability, physically formed HA nanoparticles can be further stabilized through chemical cross-linking.[6][8] This creates more robust nanogels that can effectively retain the encapsulated drug.

Drug Loading and Release

Hydrophobic drugs are typically loaded into the hydrophobic core of the HA nanoparticles during the self-assembly process.[1] The efficiency of this process depends on the physicochemical properties of the drug and the HA-derivative. Drug release from HA nanoparticles can be triggered by the physiological environment of the target tissue. For instance, some systems are designed to be pH-sensitive, where the acidic tumor microenvironment or the low pH within endosomes can induce a conformational change in the nanoparticle structure, leading to the release of the encapsulated drug.[4]

Cellular Interaction and Uptake Pathway

The primary mechanism for the cellular uptake of HA nanoparticles is receptor-mediated endocytosis.[3] The HA shell of the nanoparticle acts as a natural ligand for the CD44 receptor on cancer cells.[2] Binding of the nanoparticle to the CD44 receptor initiates the internalization of the nanoparticle within an endosome.[4] Subsequently, the nanoparticle releases its therapeutic payload into the cytoplasm. This targeted uptake mechanism significantly increases the intracellular concentration of the drug in cancer cells compared to healthy tissues.[3]

Data Presentation: Physicochemical Properties and Drug Loading

The following tables summarize representative quantitative data for HA nanoparticles encapsulating various hydrophobic drugs.



Drug	HA Modificatio n / NP Type	Size (nm)	PDI	Zeta Potential (mV)	Reference
Doxorubicin	HA- Octadecylami ne	150 - 300	N/A	N/A	[3]
Everolimus	HA-decorated Chitosan	≤ 200	0.171 ± 0.04	-30.9	[9]
Levofloxacin	Cholesterol- conjugated HA	155	N/A	N/A	[10]
Naringenin	Zein-HA composite	209.2 ± 1.9	0.146 ± 0.032	-19.0 ± 0.7	[11]

Table 1: Summary of physicochemical characteristics of various drug-loaded HA nanoparticle formulations. PDI: Polydispersity Index.

Drug	HA Modification <i>l</i> NP Type	Drug Loading Content (DLC)	Encapsulation Efficiency (EE) %	Reference
Everolimus	HA-decorated Chitosan	95.94 ± 13.68 μ g/100 mg	N/A	[9]
Levofloxacin	Cholesterol- conjugated HA	5%	N/A	[10]
Paclitaxel	Polymer Nanoparticles	N/A	37.6% ± 14.4%	[12]
Lapatinib	Polymer Nanoparticles	N/A	25.0% ± 1.5%	[12]

Table 2: Summary of drug loading content and encapsulation efficiency for various hydrophobic drugs in HA-based nanoparticles.



Experimental Protocols Protocol 1: Preparation of Nanoparticles via Self-Assembly

This protocol describes the preparation of HA nanoparticles by modifying HA with a hydrophobic moiety, followed by self-assembly in an aqueous solution to encapsulate a hydrophobic drug.

Materials:

- Sodium Hyaluronate (HA)
- Hydrophobic moiety (e.g., Octadecylamine, Cholesterol)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysulfosuccinimide (Sulfo-NHS)
- Hydrophobic drug (e.g., Paclitaxel)
- Dimethyl sulfoxide (DMSO)
- Acetone
- Deionized (DI) water
- Dialysis membrane (MWCO 10-14 kDa)

Procedure:

- HA Activation: Dissolve HA in DI water to form a stock solution (e.g., 2.5 mg/mL).[8]
- Add EDC and Sulfo-NHS to the HA solution to activate the carboxyl groups. Stir the mixture for 30 minutes at room temperature.
- Conjugation: Dissolve the hydrophobic moiety in an organic solvent like DMSO. Add this solution dropwise to the activated HA solution while stirring. Let the reaction proceed for 24-



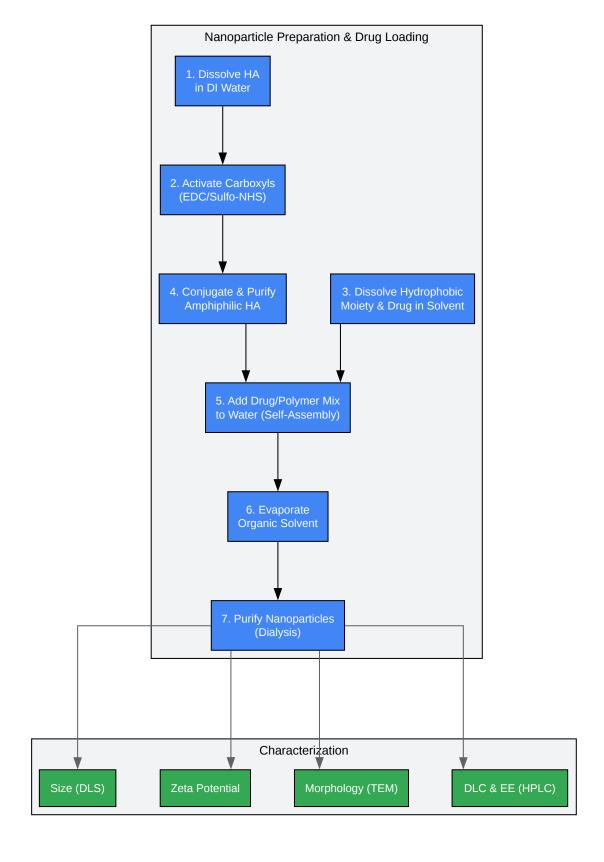




48 hours at room temperature.

- Purification of Amphiphilic HA: Dialyze the reaction mixture against a mixture of DI
 water/organic solvent for 2 days and then against DI water for another 2 days to remove
 unreacted reagents. Lyophilize the purified solution to obtain the amphiphilic HA conjugate.
- Drug Loading and Nanoparticle Formation: Dissolve the amphiphilic HA conjugate and the hydrophobic drug in a small amount of a water-miscible organic solvent (e.g., DMSO or acetone).
- Add this organic solution dropwise into a larger volume of DI water under constant stirring or sonication.
- The amphiphilic polymer will self-assemble into nanoparticles, entrapping the hydrophobic drug in the core.[4]
- Stir the resulting nanoparticle suspension overnight in a fume hood to allow the organic solvent to evaporate.
- Final Purification: Dialyze the nanoparticle suspension against DI water for 24 hours to remove any unloaded drug and remaining solvent.





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Fig 1. Workflow for HA nanoparticle preparation and characterization.



Protocol 2: Physicochemical Characterization of Nanoparticles

- 1. Size, Polydispersity Index (PDI), and Zeta Potential
- Instrument: Dynamic Light Scattering (DLS) / Zetasizer.
- Procedure:
 - Dilute the purified nanoparticle suspension with DI water to an appropriate concentration (typically around 0.1-1.0 mg/mL).
 - Filter the sample through a 0.45 μm syringe filter to remove any large aggregates.[8]
 - For size and PDI measurements, place the sample in a disposable cuvette and analyze using DLS. Measurements are typically performed at 25°C with a scattering angle of 90° or 173°.
 - For zeta potential, inject the sample into a folded capillary cell. The instrument applies an
 electric field and measures the particle velocity to determine the surface charge.
 - Perform all measurements in triplicate and report the average values with standard deviation.

2. Morphology Analysis

- Instrument: Transmission Electron Microscope (TEM).
- Procedure:
 - Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
 - Allow the sample to adhere for 1-2 minutes.
 - Wick away the excess liquid using filter paper.
 - (Optional) Apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid) for 1 minute to enhance contrast, then wick away the excess.



Allow the grid to air-dry completely before inserting it into the TEM for imaging.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

This protocol uses an indirect method to quantify the amount of drug encapsulated.[13][14]

Definitions:

- Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
- Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Initial weight of drug used) x 100[15]

Materials & Equipment:

- Drug-loaded nanoparticle suspension
- Centrifugal filter units (e.g., Amicon®, with a MWCO smaller than the nanoparticle)
- High-Performance Liquid Chromatography (HPLC) system
- Mobile phase and column suitable for the hydrophobic drug
- Lyophilizer

Procedure:

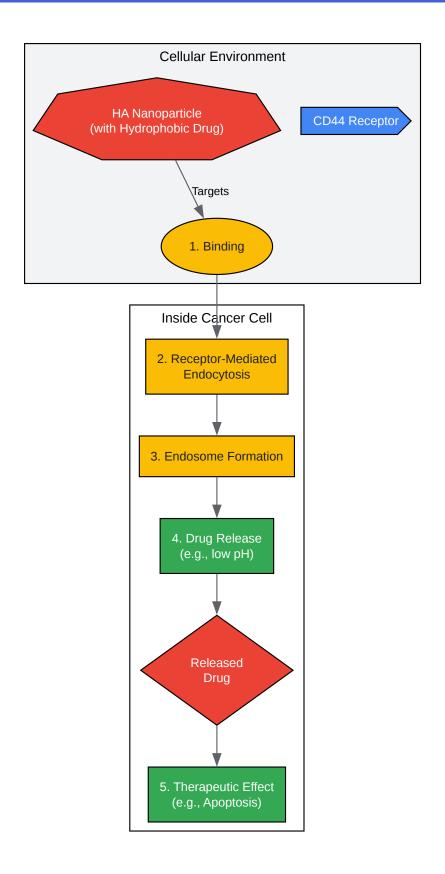
- Separation of Free Drug:
 - 1. Take a known volume of the nanoparticle suspension (before the final dialysis step in Protocol 1) and place it into a centrifugal filter unit.
 - 2. Centrifuge at high speed (e.g., 10,000 x g) for 15-30 minutes.[15] The nanoparticles will be retained by the filter, while the aqueous solution containing the free, unencapsulated drug will pass through into the collection tube.



- 3. Collect the filtrate carefully.
- · Quantification of Free Drug:
 - 1. Prepare a standard calibration curve for the drug using the HPLC system.
 - 2. Analyze the filtrate containing the free drug by HPLC to determine its concentration.[14]
 - 3. Calculate the total weight of the unencapsulated drug in the initial suspension volume.
- Quantification of Total Nanoparticle Weight:
 - 1. Take a known volume of the final, purified, and dialyzed nanoparticle suspension.
 - 2. Freeze-dry (lyophilize) the suspension to obtain a dry powder of the drug-loaded nanoparticles.
 - 3. Weigh the lyophilized powder to determine the total weight of the nanoparticles.
- Calculations:
 - 1. Weight of drug in nanoparticles = (Initial weight of drug used) (Weight of unencapsulated drug).
 - 2. Calculate EE% and DLC% using the formulas defined above.

Visualization: Cellular Uptake Signaling Pathway





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Fig 2. CD44 receptor-mediated uptake of HA nanoparticles.



References

- 1. Hyaluronic Acid in Nanopharmaceuticals: An Overview PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of cellular uptake with hyaluronic acid—octadecylamine micelles as drug delivery nanocarriers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Hyaluronic Acid Nanoparticles as Nanomedicine for Treatment of Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyaluronic Acid within Self-Assembling Nanoparticles: Endless Possibilities for Targeted Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and characterization of nanoparticles from quaternized cyclodextrin-grafted chitosan associated with hyaluronic acid for cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of sodium hyaluronate in pharmaceutical formulations by HPLC–UV [ouci.dntb.gov.ua]
- 10. Exploring the applications of hyaluronic acid-based nanoparticles for diagnosis and treatment of bacterial infections PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How To Measure The Efficiency Of Drug Packaging? CD Bioparticles Blog [cd-bioparticles.net]
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